molecular formula C15H14N2O2 B11540175 1-[(Naphthalen-1-ylamino)methyl]pyrrolidine-2,5-dione

1-[(Naphthalen-1-ylamino)methyl]pyrrolidine-2,5-dione

Cat. No.: B11540175
M. Wt: 254.28 g/mol
InChI Key: KWEJXUQUMSXSJH-UHFFFAOYSA-N
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Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of naphthoquinones, closely related to the structure of 1-[(Naphthalen-1-ylamino)methyl]pyrrolidine-2,5-dione, exhibit notable anticancer properties. For instance, studies have shown that certain naphthoquinone derivatives can induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species and the inhibition of specific signaling pathways involved in cell proliferation .

Antimicrobial Properties

The compound also shows promise as an antimicrobial agent. Naphthoquinone derivatives have been reported to possess significant antibacterial and antifungal activities against various pathogens. For example, certain compounds within this class have demonstrated effectiveness against Gram-positive bacteria and fungi such as Candida species . This suggests potential applications in developing new antimicrobial therapies.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of naphthoquinones. Compounds similar to this compound may offer protective effects against neurodegenerative diseases by mitigating oxidative stress and inflammation in neuronal cells . This opens avenues for research into treatments for conditions like Alzheimer's disease.

Case Study 1: Anticancer Activity Evaluation

A study evaluated the anticancer effects of synthesized naphthoquinone derivatives on various cancer cell lines, including breast and colon cancer cells. The results indicated that specific derivatives exhibited IC50 values in low micromolar ranges, showcasing their potential as lead compounds for further development .

Case Study 2: Antimicrobial Efficacy

In another investigation, a series of naphthoquinone derivatives were tested against Staphylococcus aureus and Escherichia coli. The compounds displayed significant antibacterial activity, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics . This supports their potential use in treating bacterial infections.

Comparison with Similar Compounds

1-[(Naphthalen-1-ylamino)methyl]pyrrolidine-2,5-dione can be compared with other similar compounds, such as:

Biological Activity

1-[(Naphthalen-1-ylamino)methyl]pyrrolidine-2,5-dione is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This compound, a derivative of pyrrolidine-2,5-dione, has been studied for various biological activities, particularly its role as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), which is implicated in cancer progression and immune response modulation.

  • IUPAC Name : 3-[(8-Aminonaphthalen-1-yl)amino]-1-propan-2-ylpyrrolidine-2,5-dione
  • Molecular Formula : C17H19N3O2
  • Molecular Weight : 297.352 g/mol
  • CAS Number : 1009693-76-8

The compound acts primarily as an IDO1 inhibitor. IDO1 catalyzes the first step in the catabolism of tryptophan via the kynurenine pathway, leading to immune suppression and tumor growth. Inhibition of this enzyme can restore immune responses against tumors, making this compound a candidate for cancer therapy.

Anticancer Activity

The inhibition of IDO1 by this compound has been linked to enhanced antitumor immunity. Studies have shown that compounds with similar structures exhibit significant anticancer properties by promoting T-cell responses and reducing tumor-induced immune suppression .

Antimicrobial Activity

Research indicates that pyrrolidine derivatives possess notable antibacterial and antifungal properties. For instance:

  • Antibacterial Activity : The compound has demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .
Bacterial StrainMIC (mg/mL)
Staphylococcus aureus0.0039
Escherichia coli0.025

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds:

  • A study on pyrrolidine derivatives highlighted their potential as antibacterial agents, noting that structural modifications significantly influence their bioactivity .
  • Another investigation focused on naphthoquinone derivatives, revealing their broad-spectrum antimicrobial effects and potential applications in treating infections caused by resistant strains .

Properties

Molecular Formula

C15H14N2O2

Molecular Weight

254.28 g/mol

IUPAC Name

1-[(naphthalen-1-ylamino)methyl]pyrrolidine-2,5-dione

InChI

InChI=1S/C15H14N2O2/c18-14-8-9-15(19)17(14)10-16-13-7-3-5-11-4-1-2-6-12(11)13/h1-7,16H,8-10H2

InChI Key

KWEJXUQUMSXSJH-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)CNC2=CC=CC3=CC=CC=C32

Origin of Product

United States

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